molecular formula C17H17N5O3 B6040680 N-(3,4-dimethoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide

N-(3,4-dimethoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No. B6040680
M. Wt: 339.3 g/mol
InChI Key: UBALXAXMUBCHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide, also known as DTBZT, is a chemical compound that has been studied for its potential use in scientific research. It is a tetrazole-based compound that has shown promise in various applications due to its unique properties.

Mechanism of Action

N-(3,4-dimethoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide works by selectively binding to VMATs, which are located on the surface of vesicles in the brain. Once bound, N-(3,4-dimethoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide fluoresces, allowing for the visualization of VMATs in live cells. This mechanism of action has been studied extensively and has been shown to be highly selective and specific to VMATs.
Biochemical and Physiological Effects
N-(3,4-dimethoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide has been shown to have minimal biochemical and physiological effects on cells and organisms. It does not interfere with the normal functioning of VMATs or other cellular processes. This makes it a safe and effective tool for scientific research.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide has several advantages for use in lab experiments. It is highly selective and specific to VMATs, making it a valuable tool for studying neurological disorders. It is also non-toxic and has minimal effects on cells and organisms. However, N-(3,4-dimethoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide has some limitations. It is not suitable for use in vivo, as it cannot penetrate the blood-brain barrier. It also requires specialized equipment and expertise for imaging VMATs in live cells.

Future Directions

There are several future directions for N-(3,4-dimethoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide research. One area of interest is the development of new imaging techniques that can be used in vivo. This would allow for the visualization of VMATs in the brain and could have important implications for the diagnosis and treatment of neurological disorders. Another area of interest is the development of new compounds that can selectively bind to other transporters and receptors in the brain. This could lead to the development of new tools for studying brain function and could have important implications for the treatment of neurological disorders.
Conclusion
N-(3,4-dimethoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide is a unique compound that has shown promise in various scientific research applications. Its selective binding to VMATs has important implications for the study of neurological disorders, and its minimal effects on cells and organisms make it a safe and effective tool for scientific research. While there are limitations to its use, there are also many future directions for N-(3,4-dimethoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide research that could lead to important breakthroughs in the field of neuroscience.

Synthesis Methods

N-(3,4-dimethoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide can be synthesized through a multistep process that involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form 3,4-dimethoxybenzyl hydrazine. This intermediate is then reacted with 4-(bromomethyl)benzonitrile to form the final product, N-(3,4-dimethoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide. The synthesis of N-(3,4-dimethoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide has been optimized to improve yields and purity, making it a viable option for scientific research.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide has been studied for its potential use in various scientific research applications. One of its primary uses is as a fluorescent probe for imaging vesicular monoamine transporters (VMATs) in live cells. VMATs are responsible for the transport of monoamines, such as dopamine and serotonin, into vesicles in the brain. N-(3,4-dimethoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide can selectively bind to VMATs, allowing for their visualization in live cells. This has important implications for the study of neurological disorders such as Parkinson's disease.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-24-15-8-3-12(9-16(15)25-2)10-18-17(23)13-4-6-14(7-5-13)22-11-19-20-21-22/h3-9,11H,10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBALXAXMUBCHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=NN=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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